2-Bromo-6-methyl-4-nitrobenzoic acid
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Overview
Description
2-Bromo-6-methyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It is used in various chemical reactions and has a molecular weight of 260.04 .
Synthesis Analysis
The synthesis of this compound can involve several methods. One such method involves the use of palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes . Another method involves the use of 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H6BrNO4 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dry, room temperature environment . The average mass of this compound is 246.015 Da .Scientific Research Applications
Organic Synthesis Applications
Halogenation and Nitration Reactions : The study of bromination and nitration reactions on benzo[b]thiophen derivatives revealed insights into substituent effects on reaction outcomes. Analogous reactions involving similar compounds highlight the utility of halogenation and nitration in synthesizing diverse organic molecules, which could be related to the synthesis or functionalization of compounds like 2-Bromo-6-methyl-4-nitrobenzoic acid (Cooper, Ewing, Scrowston, & Westwood, 1970).
Heterocyclic Synthesis : The condensation of 2-bromo-3-nitrobenzoic acid with acetylacetone under specific conditions to yield various heterocyclic compounds, including 2-methylindole-4-carboxylic acid, demonstrates the role of bromo-nitrobenzoic acids in heterocyclic chemistry and potential pharmaceutical applications (Ames & Ribeiro, 1976).
Material Science Applications
- Crystal Engineering : Investigations into molecular tapes via hydrogen and halogen bonds in complexes reveal the potential of nitrobenzoic acid derivatives in crystal design. This research could be extrapolated to understand how modifications like bromination and methylation (as seen in this compound) affect the crystalline properties and interactions of such compounds (Saha, Nangia, & Jaskólski, 2005).
Chemical Analysis and Methodology
- Analytical Chemistry : The development of analytical methods and primary standards for acidimetry using nitrobenzoic acid derivatives underscores the importance of these compounds in analytical chemistry, providing a basis for quantitative analysis and method development (Smith & Wilkins, 1953).
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Brominated benzoic acids are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups in a substitution reaction, potentially altering the compound’s properties and interactions with its targets .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The introduction of a bromine atom into a molecule can significantly alter its reactivity, potentially leading to different biological effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is sensitive to light and can undergo explosive decomposition . Therefore, it should be stored in a dry, room-temperature environment .
Safety and Hazards
Future Directions
The future directions of 2-Bromo-6-methyl-4-nitrobenzoic acid could involve its use in various chemical reactions. For instance, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . It could also be used as an intermediate in the synthesis of potential anticancer agents .
Relevant Papers There are several relevant papers related to this compound. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
Biochemical Analysis
Biochemical Properties
The nitro group in 2-Bromo-6-methyl-4-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen
Cellular Effects
It is known that nitro compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
properties
IUPAC Name |
2-bromo-6-methyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZGSEGSWSTHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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